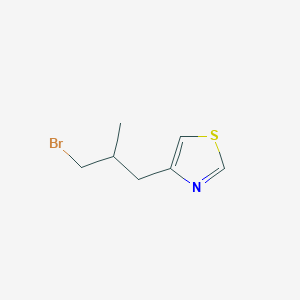

4-(3-Bromo-2-methylpropyl)-1,3-thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10BrNS |

|---|---|

Molecular Weight |

220.13 g/mol |

IUPAC Name |

4-(3-bromo-2-methylpropyl)-1,3-thiazole |

InChI |

InChI=1S/C7H10BrNS/c1-6(3-8)2-7-4-10-5-9-7/h4-6H,2-3H2,1H3 |

InChI Key |

KXLBZMPLEYXCHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CSC=N1)CBr |

Origin of Product |

United States |

Synthetic Strategies for 4 3 Bromo 2 Methylpropyl 1,3 Thiazole and Analogues

Historical and Modern Approaches to 1,3-Thiazole Ring Synthesis

The 1,3-thiazole ring is a prominent scaffold in many biologically active compounds and approved pharmaceuticals. tandfonline.comnih.gov Consequently, numerous methods for its synthesis have been developed over the years, ranging from century-old name reactions to modern catalytic systems.

Hantzsch Thiazole (B1198619) Synthesis and its Variants

The most traditional and widely employed method for thiazole synthesis is the Hantzsch reaction, first reported in the late 19th century. researchgate.netchemhelpasap.com This reaction reliably produces 1,3-thiazoles with various substituents in good to excellent yields. researchgate.net The fundamental process involves the cyclocondensation of an α-halocarbonyl compound (like an α-haloketone) with a thioamide or thiourea. researchgate.netchemhelpasap.com The reaction typically proceeds via an initial S-alkylation (an SN2 reaction) to form an intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. chemhelpasap.com

To synthesize the parent 4-substituted thiazole ring of the target compound, thioformamide (B92385) would be reacted with an appropriate α-haloketone bearing the desired side chain.

Key Features of Hantzsch Synthesis:

| Feature | Description |

|---|---|

| Reactants | α-halocarbonyl compound and a thioamide-containing species (e.g., thioamide, thiourea). |

| Mechanism | Involves S-alkylation, cyclization, and dehydration steps. |

| Versatility | Allows for the introduction of a wide variety of substituents at the C2, C4, and C5 positions of the thiazole ring. |

Over the years, numerous variants have been developed to improve the efficiency and environmental footprint of the Hantzsch synthesis. These include conducting the reaction under solvent-free conditions, which can lead to rapid reaction times and high yields. researchgate.netorganic-chemistry.org Microwave-assisted synthesis has also emerged as a powerful tool, often accelerating the reaction and improving yields. figshare.com Furthermore, the Holzapfel-Meyers-Nicolaou modification provides a pathway for synthesizing chiral thiazoles without significant loss of optical purity. researchgate.net

Contemporary Methods for Thiazole Ring Formation

Beyond the Hantzsch reaction, modern organic synthesis has produced a diverse toolkit for constructing the thiazole nucleus. These methods often offer alternative pathways that may be advantageous depending on the available starting materials and desired substitution patterns.

One notable alternative is the Gabriel synthesis , which involves the reaction of an acylamino-ketone with a thionating agent like phosphorus pentasulfide. analis.com.myresearchgate.net Another approach, the Cook-Heilborn synthesis , utilizes α-aminonitriles which react with reagents such as carbon disulfide or dithioacids to form 5-aminothiazoles. pharmaguideline.com

More recent innovations include transition-metal-catalyzed reactions. Copper-catalyzed protocols have been developed for the direct arylation of thiazole C-H bonds and for [3+1+1] type condensations of oximes, anhydrides, and potassium thiocyanate (B1210189) to build the ring. organic-chemistry.org Other modern strategies include:

The use of Lawesson's reagent to convert N-(2-oxoalkyl)amides into thiazoles. organic-chemistry.org

Catalyst-free intramolecular cyclization of N-allylbenzothioamide using N-bromosuccinimide (NBS) as an oxidant. rsc.org

Trifluoromethanesulfonic acid (TfOH) catalyzed coupling of α-diazoketones with thioamides. organic-chemistry.org

These contemporary methods expand the strategic options available to chemists for accessing complex thiazole derivatives. nih.gov

Methodologies for Introducing Brominated Alkyl Chains onto Thiazole Scaffolds

The synthesis of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole requires a strategy to not only form the thiazole ring but also to construct and attach the specific branched and brominated side chain at the C4 position. This can be achieved by either incorporating the chain during the ring synthesis or by functionalizing a pre-existing thiazole.

Alkylation Reactions Utilizing Brominated Precursors

This strategy involves attaching the "3-bromo-2-methylpropyl" group to a pre-formed thiazole ring. While direct electrophilic alkylation of the thiazole ring is challenging, C-H functionalization or metal-mediated coupling reactions provide a viable route. A common approach involves the deprotonation of a thiazole C-H bond with a strong base, such as an organolithium reagent, to create a nucleophilic thiazole species. pharmaguideline.com While C2 is the most acidic position, selective metallation at C4 or C5 is possible, which can then react with a suitable electrophile.

For the target compound, one could envision a reaction between a 4-lithiated or 4-magnesiated thiazole and an electrophile like 1,3-dibromo-2-methylpropane. Regioselectivity in such a reaction would be crucial to ensure the desired connectivity.

Regioselective Bromination of Thiazole Derivatives

An alternative retrosynthetic approach involves first synthesizing 4-(2-methylpropyl)-1,3-thiazole and then introducing the bromine atom onto the alkyl side chain. Electrophilic bromination of the thiazole ring itself typically occurs at the C5 position, which is the most electron-rich carbon. pharmaguideline.com Therefore, to functionalize the side chain, a different mechanism is required.

Regioselective bromination of the terminal methyl group of the isobutyl side chain can be achieved through a free-radical halogenation reaction. Reagents such as N-bromosuccinimide (NBS), in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light, are standard for selectively brominating allylic and benzylic positions, as well as weakly activated C-H bonds. This method offers a potential pathway to the final product from a more readily accessible alkylthiazole precursor.

Strategies for Constructing the Branched Alkyl Side Chain

The success of several synthetic strategies, particularly the Hantzsch synthesis, hinges on the availability of a precursor that already contains the 3-bromo-2-methylpropyl moiety. The construction of this branched, functionalized chain is a key synthetic challenge in itself.

A plausible starting material for this chain is methallyl alcohol (2-methyl-2-propen-1-ol). An anti-Markovnikov hydrobromination of the double bond, typically using HBr in the presence of peroxides, would yield 3-bromo-2-methyl-1-propanol. This alcohol is a versatile intermediate. It can be oxidized to the corresponding aldehyde, 3-bromo-2-methylpropanal. This aldehyde can then be further elaborated into a suitable α-haloketone (e.g., 1-chloro-5-bromo-4-methylpentan-2-one) required for a subsequent Hantzsch thiazole synthesis with thioformamide to yield the target molecule.

Stereoselective Synthesis Considerations

The presence of a chiral center in the 2-methylpropyl group of this compound necessitates careful consideration of stereoselective synthesis strategies to produce enantiomerically pure or enriched compounds. The Hantzsch thiazole synthesis, a cornerstone method involving the condensation of an α-haloketone with a thioamide, is a common route for forming the thiazole core. nih.govdigitellinc.com However, when stereogenic centers are adjacent to the forming heterocycle, epimerization can be a significant issue. acs.org

The stereochemical outcome of the Hantzsch synthesis can be influenced by several factors, creating opportunities for stereocontrol. acs.orgnih.gov Research has shown a correlation between the electronic properties of substituents and the degree of epimerization during thiazole formation. acs.org The rate of dehydration of the thiazoline (B8809763) intermediate versus the rate of tautomerization can dictate whether the final product retains the original stereochemistry. acs.org For instance, electron-donating substituents can accelerate the dehydration step, favoring retention of stereochemistry, while electron-withdrawing groups may allow tautomerization to become competitive, leading to a mixture of stereoisomers. acs.orgacs.org

Strategies to control stereochemistry in systems analogous to this compound could involve:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as a chiral α-bromoketone derived from a natural product like an amino acid.

Catalyst-Controlled Synthesis: Employing chiral catalysts to direct the formation of one stereoisomer over the other.

Kinetic vs. Thermodynamic Control: Adjusting reaction conditions (temperature, solvent, base) to favor the kinetically or thermodynamically preferred product, which may have a specific stereochemistry.

A quantitative understanding of these controlling factors allows for the rational design of synthetic routes to avoid the formation of undesirable epimeric products and to achieve high stereoselectivity. acs.orgnih.gov

General Purification and Isolation Methodologies

The purification and isolation of newly synthesized this compound and its analogues are critical steps to ensure the removal of unreacted starting materials, reagents, and byproducts. The choice of method depends on the physical properties of the target compound (e.g., polarity, crystallinity) and the nature of the impurities.

Column Chromatography: This is the most common purification technique for thiazole derivatives. nih.gov

Stationary Phase: Silica (B1680970) gel is frequently used as the stationary phase. nih.gov In some cases, to remove specific impurities like organotin compounds, the silica gel may be mixed with anhydrous potassium carbonate (K₂CO₃). researchgate.net

Mobile Phase: A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or cyclohexane (B81311) and acetone, is typically used as the eluent. nih.govorientjchem.org The ratio is optimized to achieve good separation of the desired product from impurities.

Thin Layer Chromatography (TLC): TLC is an essential tool used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.govorientjchem.org The synthesized compounds are visualized on fluorescent TLC plates using UV light. nih.gov

Recrystallization: If the synthesized thiazole derivative is a solid, recrystallization can be a highly effective method for achieving high purity. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes, leaving impurities behind in the solution. orientjchem.org Absolute ethanol (B145695) is a solvent that has been used for the recrystallization of some thiazole derivatives. orientjchem.org

For many synthetic procedures involving thiazoles, a combination of these techniques is employed to yield the final product in a highly pure form. digitellinc.com

Analytical Techniques for Structural Elucidation of Novel Thiazole-Bromine Hybrids

The unambiguous confirmation of the structure of novel compounds like this compound relies on a combination of modern spectroscopic and analytical techniques. researchgate.netnih.gov These methods provide detailed information about the molecular framework, connectivity of atoms, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a thiazole derivative, characteristic signals would appear for the protons on the thiazole ring and the alkyl side chain. orientjchem.orgekb.eg For example, aromatic protons on substituted thiazoles often appear in the δ 7.0–8.5 ppm range. nih.govorientjchem.org

¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon atoms in the thiazole ring and the side chain provide key structural information. nih.gov For instance, the C=O carbon in a precursor ketone might appear around δ 156 ppm, while thiazole ring carbons appear in the aromatic region. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which allows for the determination of the elemental formula of the molecule. nih.govnih.gov The presence of a bromine atom is easily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands for thiazole derivatives include C=N stretching (around 1615 cm⁻¹), aromatic C=C stretching (around 1575 cm⁻¹), and C-H bonds. nih.govekb.eg

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in a compound. The experimental values are compared with the calculated values for the proposed structure to confirm the empirical formula. researchgate.netekb.eg

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, confirming bond lengths, bond angles, and stereochemistry. nih.gov

The collective data from these techniques provides comprehensive evidence for the structural confirmation of newly synthesized thiazole-bromine hybrids. nih.govnih.gov

Table 1: Representative Analytical Data for Thiazole Derivatives

| Compound | Technique | Observed Data | Reference |

|---|---|---|---|

| N-(4-(3-Chlorophenyl)thiazol-2-yl)benzamide | ¹H NMR (300 MHz, CDCl₃) | δ 10.19 (bs, 1H), 7.90 (m, 2H), 7.77 (t, J = 1.8 Hz, 1H), 7.66–7.56 (m, 2H), 7.49–7.44 (m, 1H), 7.32–7.26 (m, 2H), 7.20 (s, 1H) | nih.gov |

| ¹³C NMR (75 MHz, CDCl₃) | δ 164.8, 158.5, 148.7, 135.9, 134.7, 133.0, 131.8, 130.0, 129.0, 128.0, 127.4, 126.2, 124.1, 109.1 | nih.gov | |

| GC-MS | 314 (M⁺) | nih.gov | |

| N-(3-methoxybenzylidene)-4-(4-bromophenyl)thiazol-2-imine | ¹H NMR | δ 8.34 (d 2H, J = 7.30 Hz), 8.10 (d 2H, J = 7.32 Hz), 8.10 (s 1H), 7.74 (d 1H, J = 8.1), 7.64 (d 1H, J = 8.1), 7.64(d 1H, J = 8.2) | nih.gov |

| ¹³C NMR | δ 147, 124, 126, 141, 175, 160, 133, 129, 138, 162 | nih.gov | |

| HRMS⁺ | Calculated: 371.9933, Found: 371.9630 | nih.gov |

Chemical Reactivity and Derivatization of 4 3 Bromo 2 Methylpropyl 1,3 Thiazole

Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an electron-rich five-membered heterocycle characterized by significant π-electron delocalization, which imparts a degree of aromaticity greater than that of corresponding oxazoles. wikipedia.org This aromatic nature underpins its reactivity. nih.gov The electron distribution in the ring is influenced by the differing electronegativities of the sulfur and nitrogen atoms. Calculated π-electron densities reveal that the C5 position is the most electron-rich, making it the primary site for electrophilic attack, while the C2 position is the most electron-deficient and thus susceptible to deprotonation or nucleophilic attack. wikipedia.orgpharmaguideline.comchemicalbook.com

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the thiazole (B1198619) ring is a key pathway for its functionalization. The position of substitution is largely governed by the inherent electron density of the ring carbons.

Positional Reactivity : The general order of reactivity for electrophilic substitution on an unsubstituted thiazole ring is C5 > C4 > C2. chemicalbook.com The C5 position is the most nucleophilic and is the preferred site of attack for most electrophiles. pharmaguideline.combrainly.in If the C5 position is already occupied, electrophilic attack is disfavored at other positions. pharmaguideline.com The presence of an electron-donating group at the C2 position can further enhance the reactivity at C5. pharmaguideline.com In the case of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole, the alkyl group at C4 is weakly electron-donating, which may slightly activate the ring, but the C5 position remains the most probable site for substitution.

Common EAS Reactions :

Halogenation : Thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), with the substitution occurring preferentially at the C5 position.

Nitration : Nitration can be achieved with a mixture of nitric and sulfuric acids, also typically yielding the 5-nitro derivative.

Sulfonation : Direct sulfonation of the thiazole ring is possible, with the electrophile attacking the C5 position. pharmaguideline.com

Mercuration : In the presence of mercury acetate (B1210297), thiazole undergoes mercuration, with a preference order of C5 > C4 > C2. pharmaguideline.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Thiazoles

| Reaction | Reagent | Primary Position of Substitution |

|---|---|---|

| Halogenation | NBS, NCS | C5 |

| Nitration | HNO₃/H₂SO₄ | C5 |

| Sulfonation | SO₃/H₂SO₄ | C5 |

Nucleophilic Reactions at Thiazole Ring Positions

Direct Nucleophilic Substitution : Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present on the ring, particularly at the C2 position. pharmaguideline.com Strong nucleophiles are generally required for these transformations. pharmaguideline.com

Deprotonation at C2 : The proton at the C2 position is acidic and can be abstracted by strong organometallic bases, such as organolithium compounds. pharmaguideline.com This deprotonation generates a C2-lithiated thiazole, which is a potent nucleophile. This intermediate can then react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce substituents at the C2 position. wikipedia.orgpharmaguideline.com This two-step sequence is a common and versatile method for functionalizing the C2 position.

N-Alkylation : The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. Thiazoles react with alkyl halides to form N-alkylated thiazolium cations, which are stabilized by resonance. pharmaguideline.com

Oxidation and Reduction Pathways of the Thiazole Nucleus

The thiazole nucleus can undergo both oxidation and reduction, although the ring exhibits considerable stability. nih.govpharmaguideline.com

Oxidation : The nitrogen and sulfur heteroatoms are potential sites of oxidation.

N-Oxidation : Oxidation with reagents like meta-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid can yield the aromatic thiazole N-oxide. wikipedia.org

S-Oxidation : Oxidation can also occur at the sulfur atom, leading to non-aromatic sulfoxides or sulfones. wikipedia.org

Reduction : The thiazole ring is generally resistant to reduction.

It shows good stability under conditions of platinum-catalyzed catalytic hydrogenation and with metal-in-acid reductions. pharmaguideline.com

Stronger reducing conditions using Raney nickel can lead to the reductive cleavage of the carbon-sulfur bonds, resulting in desulfurization and subsequent degradation of the ring. pharmaguideline.com

A specific sequence involving N-methylation, reduction with sodium borohydride, and hydrolysis with mercury(II) chloride can be used to convert the thiazole moiety into a formyl group (aldehyde). wikipedia.org

Transformations Involving the Bromine Atom

The 3-bromo-2-methylpropyl side chain possesses a primary alkyl bromide. The reactivity of this group is centered on the carbon-bromine bond, where the carbon is electrophilic and the bromide is a good leaving group. libretexts.orgknockhardy.org.uk This structure allows for both nucleophilic substitution and elimination reactions.

Nucleophilic Displacement Reactions (SN1, SN2)

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. savemyexams.com The mechanism of this substitution, either bimolecular (SN2) or unimolecular (SN1), is highly dependent on the structure of the alkyl halide.

SN2 Mechanism : As a primary alkyl halide, this compound would typically be expected to react via an SN2 mechanism. embibe.com This pathway involves a backside attack by the nucleophile in a single, concerted step. msu.edulibretexts.org However, the presence of a methyl group on the β-carbon (the carbon adjacent to the one bearing the bromine) creates significant steric hindrance. This structure is analogous to a neopentyl halide, which is known to be exceptionally unreactive towards SN2 reactions due to the steric bulk impeding the nucleophile's approach. msu.edu Therefore, SN2 reactions with this substrate are expected to be very slow.

SN1 Mechanism : The SN1 mechanism proceeds through a carbocation intermediate. This pathway is disfavored for primary alkyl halides because the resulting primary carbocation is highly unstable. knockhardy.org.ukchemguide.co.uk While the polar protic solvents that favor SN1 could be used, the high energy of the primary carbocation makes this a slow and unlikely process. pearson.com If a primary carbocation were to form, it would be prone to a rapid 1,2-hydride shift, rearranging to a more stable tertiary carbocation, which would lead to rearranged substitution products. doubtnut.com

The steric hindrance significantly retards the SN2 pathway, while the instability of the primary carbocation makes the SN1 pathway unfavorable. Consequently, this compound is expected to be relatively unreactive in nucleophilic substitution reactions under standard conditions.

Table 2: Potential Nucleophilic Substitution Reactions and Products

| Nucleophile | Reagent Example | Product Type | Likely Reaction Conditions |

|---|---|---|---|

| Hydroxide | NaOH (aq) | Alcohol | Forcing conditions (high temp.) |

| Alkoxide | NaOR | Ether | Forcing conditions (high temp.) |

| Cyanide | KCN | Nitrile | Forcing conditions (high temp.) |

| Ammonia | NH₃ (ethanolic) | Primary Amine | High temp., pressure |

Elimination Reactions Leading to Alkenes

Elimination reactions are a common competing pathway for alkyl halides, especially in the presence of a base, leading to the formation of alkenes. masterorganicchemistry.com

E2 Mechanism : The bimolecular (E2) elimination mechanism is a concerted process that is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and higher temperatures. The base removes a proton from a β-carbon, while the C-Br bond breaks simultaneously to form a double bond. In this compound, there are two types of β-hydrogens, which can lead to two possible alkene products:

4-(2-Methylprop-2-en-1-yl)-1,3-thiazole : Formed by removal of a proton from the methyl-substituted β-carbon. This is the more substituted alkene and would be the expected major product under Zaitsev's rule.

4-(2-Methylallyl)-1,3-thiazole : Formed by removal of a proton from the β-carbon attached to the thiazole ring. This is the less substituted alkene (Hofmann product) and may be favored when using a very bulky base.

E1 Mechanism : The unimolecular (E1) elimination mechanism proceeds through the same carbocation intermediate as the SN1 reaction. It is therefore subject to the same limitations, namely the instability of the primary carbocation. pearson.com E1 reactions are typically favored by weak bases and polar protic solvents. If this pathway were to occur, it would also be susceptible to rearrangement prior to elimination.

Given the steric hindrance that disfavors SN2 reactions, elimination pathways, particularly E2 with a strong base, may become the dominant reaction pathway for this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

The primary alkyl bromide functionality in this compound serves as an excellent electrophilic partner for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the introduction of a wide array of functional groups and extending the carbon skeleton. While specific literature on this exact compound is limited, its reactivity can be reliably inferred from extensive studies on the cross-coupling of unactivated primary alkyl bromides. researchgate.net

Palladium and nickel complexes are the most common catalysts for these transformations. researchgate.netnih.gov Key reactions applicable to the functionalization of the bromoalkyl side chain include the Suzuki-Miyaura, Negishi, Stille, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the bromoalkyl chain with an organoboron reagent, such as a boronic acid or boronic ester (R-B(OR)₂). It is a widely used method due to the stability and low toxicity of the boron reagents. nih.govlibretexts.org The reaction typically requires a palladium catalyst with suitable phosphine (B1218219) ligands and a base to facilitate the catalytic cycle. organic-chemistry.org This would result in the substitution of the bromine atom with the organic group from the boron reagent.

Negishi Coupling: The Negishi reaction couples the alkyl bromide with an organozinc reagent (R-ZnX). This method is known for its high reactivity and functional group tolerance. researchgate.netorganic-chemistry.org Palladium or nickel catalysts are effective, and the reaction often proceeds under mild conditions, making it a powerful tool for forging C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. organic-chemistry.orgnih.gov

Other Cross-Coupling Reactions: Similarly, Stille coupling (using organotin reagents) and Sonogashira coupling (using terminal alkynes) could be employed to introduce alkenyl, aryl, or alkynyl moieties, further diversifying the molecular structure. These reactions expand the synthetic utility of this compound as a building block in medicinal chemistry and materials science.

The table below summarizes the expected outcomes of applying these standard cross-coupling reactions to this compound, based on established methodologies for primary alkyl bromides.

| Reaction Name | Coupling Partner | Typical Catalyst | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Base | Thiazole-CH₂-CH(CH₃)-CH₂-R |

| Negishi | R-ZnCl | PdCl₂(dppf) or NiCl₂(dppp) | Thiazole-CH₂-CH(CH₃)-CH₂-R |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Thiazole-CH₂-CH(CH₃)-CH₂-R |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | Thiazole-CH₂-CH(CH₃)-CH₂-C≡C-R |

Reactions at the 2-Methylpropyl Side Chain

The chemical reactivity of the 2-methylpropyl side chain is dominated by the primary alkyl bromide. This functional group is a versatile handle for introducing new atoms and molecular fragments through substitution or for creating unsaturation via elimination pathways.

Selective Modifications of the Alkyl Chain

The primary carbon-bromine bond is highly susceptible to nucleophilic substitution, primarily proceeding through an Sₙ2 mechanism. This pathway allows for the direct and selective replacement of the bromine atom with a variety of nucleophiles, leading to a diverse library of new thiazole derivatives.

Common nucleophilic substitution reactions include:

Amination: Reaction with ammonia, primary, or secondary amines yields the corresponding primary, secondary, or tertiary amines.

Azide (B81097) Formation: Treatment with sodium azide (NaN₃) produces an alkyl azide, which can be further reduced to a primary amine or used in cycloaddition reactions.

Thiolation: Reaction with thiols or sodium hydrosulfide (B80085) leads to the formation of thioethers or thiols, respectively.

Cyanation: The introduction of a nitrile group (-CN) is achieved using cyanide salts like NaCN or KCN. The nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine.

Alkoxylation: Alkoxides or hydroxides can be used to form ethers or alcohols, respectively, via the Williamson ether synthesis or direct hydrolysis.

Under appropriate conditions, typically with a strong, sterically hindered base, an E2 elimination reaction can compete with substitution, leading to the formation of 4-(2-methylallyl)-1,3-thiazole.

The following table outlines the products expected from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Amine | R₂NH | -NR₂ | Amine |

| Azide | NaN₃ | -N₃ | Azide |

| Thiolate | NaSR | -SR | Thioether |

| Cyanide | KCN | -CN | Nitrile |

| Hydroxide | NaOH | -OH | Alcohol |

| Alkoxide | NaOR | -OR | Ether |

Theoretical and Computational Investigations of 4 3 Bromo 2 Methylpropyl 1,3 Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and molecular structure.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies can predict the optimized geometry of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole, providing data on bond lengths, bond angles, and dihedral angles. For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have shown good agreement with experimental data where available. nih.govnih.govresearchgate.net

The thiazole ring is expected to be largely planar due to its aromatic character. The geometry of the alkyl side chain, however, will be more flexible. The electronic structure would be characterized by the delocalized π-system of the thiazole ring and the electron-withdrawing effect of the bromine atom. This can be visualized through molecular electrostatic potential (MEP) maps, which would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring, indicating regions susceptible to electrophilic attack.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| S1-C2 | 1.715 |

| C2-N3 | 1.296 |

| N3-C4 | 1.393 |

| C4-C5 | 1.375 |

| C5-S1 | 1.724 |

| C4-C6 (side chain) | 1.510 |

| C8-Br | 1.950 |

| **Bond Angles (°) ** | |

| C5-S1-C2 | 89.5 |

| S1-C2-N3 | 115.2 |

| C2-N3-C4 | 110.8 |

| N3-C4-C5 | 115.5 |

| C4-C5-S1 | 109.0 |

| N3-C4-C6 | 120.5 |

Note: The data in this table is hypothetical and based on typical values for similar thiazole derivatives.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. mdpi.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net

For thiazole derivatives, the HOMO is typically a π-orbital distributed over the thiazole ring, while the LUMO is a π*-antibonding orbital. nih.govmdpi.com The presence of the alkyl side chain and the bromine atom would influence the energies of these orbitals. The HOMO-LUMO gap can be used to calculate various quantum chemical descriptors like chemical hardness, electronic chemical potential, and the global electrophilicity index, which help in predicting the molecule's reactivity. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Table 2: Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.20 |

| Global Hardness (η) | 2.65 |

| Electronegativity (χ) | 3.85 |

Note: The data in this table is hypothetical and based on general values for similar thiazole derivatives.

The thiazole ring is an aromatic heterocycle. britannica.com Its aromaticity is due to the delocalization of six π-electrons over the five-membered ring, which satisfies Hückel's rule. nih.govglobalresearchonline.net This aromatic character contributes significantly to the stability of the molecule.

Computational methods can be used to quantify the aromaticity of the thiazole ring in this compound. Aromaticity can be assessed through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). Negative NICS values in the center of the ring are indicative of aromatic character. The HOMA index, which is based on the geometric parameters of the ring, would be expected to be close to 1 for the aromatic thiazole ring.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, such as conformational changes and interactions with their environment.

The 3-Bromo-2-methylpropyl side chain attached to the thiazole ring is flexible and can adopt various conformations due to rotation around its single bonds. Conformational analysis can be performed by systematically rotating the dihedral angles of the side chain and calculating the potential energy at each step. This results in a potential energy surface that reveals the most stable (lowest energy) conformations.

The steric hindrance between the methyl group, the bromine atom, and the thiazole ring will be a key factor in determining the preferred conformations. The most stable conformers would be those that minimize these steric clashes. Molecular dynamics simulations could further elucidate the conformational landscape by simulating the molecule's movement over time at a given temperature, showing the transitions between different conformational states.

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be compared with experimental data for structure verification. nih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts for the protons and carbons on the thiazole ring would be in the aromatic region, while those on the alkyl side chain would be in the aliphatic region.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This would show characteristic peaks for the C=N and C=C stretching vibrations of the thiazole ring, C-H stretching of the aromatic ring and the alkyl chain, and the C-Br stretching vibration.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. mdpi.com Thiazole derivatives typically exhibit π-π* transitions, and the position of the maximum absorption wavelength (λmax) would be influenced by the substituents on the thiazole ring.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

|---|---|

| ¹H NMR (ppm) | Thiazole ring H: ~7.0-8.5; CH₂ (next to ring): ~2.8-3.2; CH (with methyl): ~2.0-2.4; CH₂Br: ~3.4-3.8; CH₃: ~1.0-1.3 |

| ¹³C NMR (ppm) | Thiazole ring C: ~110-160; Alkyl chain C: ~20-50 |

| IR (cm⁻¹) | ~3100 (C-H aromatic stretch); ~2950 (C-H aliphatic stretch); ~1500-1600 (C=C, C=N ring stretch); ~600-700 (C-Br stretch) |

| UV-Vis (nm) | λmax ≈ 250-280 (π → π* transition) |

Note: The data in this table is hypothetical and based on characteristic values for the functional groups and similar molecular structures.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, influences its biological activity. Computational approaches in SAR analysis systematically modify the molecular structure and predict the resulting changes in activity, thereby guiding the synthesis of more potent and selective compounds.

The design of new therapeutic agents based on the structure of this compound can follow two primary computational strategies: ligand-based and structure-based design.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For this compound, LBDD would involve building a pharmacophore model based on a set of known active molecules that are structurally related. This model defines the essential steric and electronic features required for biological activity. Key pharmacophoric features that might be identified for a series of thiazole derivatives could include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. bohrium.com By comparing the spatial arrangement of these features in this compound with the pharmacophore model, its potential activity can be inferred.

Structure-based drug design (SBDD) , conversely, is applicable when the 3D structure of the target protein is available, typically determined through X-ray crystallography or NMR spectroscopy. This method involves docking the ligand, in this case, this compound, into the active site of the target to predict its binding orientation and affinity. bohrium.com SBDD allows for the direct visualization of interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, the thiazole ring might engage in π-π stacking with aromatic residues in the active site, while the bromo-2-methylpropyl group could occupy a hydrophobic pocket. These insights are crucial for optimizing the ligand structure to enhance binding affinity and selectivity.

| Design Principle | Approach | Requirements | Application to this compound |

| Ligand-Based | Pharmacophore modeling, 3D-QSAR | A set of active analogues | Identification of key functional groups (thiazole ring, bromoalkyl chain) responsible for hypothetical activity. |

| Structure-Based | Molecular docking, molecular dynamics | 3D structure of the biological target | Prediction of binding mode and affinity to a putative target enzyme or receptor. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations can be used to explore its potential interactions with various biological targets, such as enzymes or receptors, that are implicated in disease processes. For example, thiazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenases (COX) and various kinases. bohrium.comacs.org

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The crystal structure of a putative target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software such as AutoDock or Glide, the ligand is placed in various orientations and conformations within the binding site of the receptor.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is then analyzed to identify key interactions.

For instance, docking studies of similar thiazole derivatives have shown that the thiazole nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can form hydrophobic interactions. nih.gov The bromo-2-methylpropyl substituent of the title compound could potentially form halogen bonds or occupy specific hydrophobic subpockets within the active site, contributing to binding affinity and selectivity.

| Putative Target | Key Interactions Observed in Similar Thiazoles | Predicted Interaction with this compound |

| Kinase | Hydrogen bonds with hinge region, hydrophobic interactions. bohrium.com | Thiazole nitrogen as H-bond acceptor; bromoalkyl group in hydrophobic pocket. |

| DNA Gyrase | Interactions with specific amino acid residues (e.g., Asp, Arg). nih.gov | Potential for electrostatic and hydrophobic interactions. |

| c-Met Kinase | Formation of hydrogen bonds and hydrophobic contacts. tandfonline.com | The thiazole core could mimic interactions of known inhibitors. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of thiazole derivatives including this compound, a dataset of compounds with known biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area.

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that links these descriptors to the biological activity. researchgate.net A robust QSAR model for thiazole derivatives might reveal, for example, that increased hydrophobicity and the presence of a halogen atom at a specific position are positively correlated with activity. Such a model could then be used to predict the biological activity of this compound and to design new analogues with potentially improved potency.

| QSAR Model Parameter | Description | Relevance to Thiazole Derivatives |

| Dependent Variable | Biological activity (e.g., pIC50) | The activity being predicted for the thiazole series. |

| Independent Variables | Molecular descriptors (e.g., LogP, molecular weight, electronic properties) | Quantify structural features of the thiazole compounds. |

| Statistical Method | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | Used to derive the mathematical relationship. researchgate.net |

| Validation | Internal (cross-validation) and external (test set) validation | Ensures the predictive power of the model. researchgate.net |

Exploration of Biological Activities and Interactions of Thiazole Bromine Hybrids

General Biological Significance of the Thiazole (B1198619) Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery. Its prevalence in both natural products and synthetic drugs underscores its versatile role in interacting with biological systems.

Thiazole derivatives are known to exhibit a wide array of pharmacological activities. globalresearchonline.netwisdomlib.org This broad-spectrum bioactivity stems from the ability of the thiazole ring to act as a bioisostere for other aromatic or heterocyclic rings, and its capacity to engage in various non-covalent interactions with biological macromolecules. The nitrogen and sulfur atoms in the ring can participate in hydrogen bonding, while the aromatic system can be involved in π-π stacking and hydrophobic interactions.

The versatility of the thiazole nucleus is demonstrated by its presence in drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antidiabetic agents. nih.govnih.govwisdomlib.org For instance, the thiazole ring is a key component of the antibiotic Penicillin, the anti-HIV drug Ritonavir, and the anticancer agent Tiazofurin. nih.goveurekaselect.com The specific biological activity of a thiazole derivative is largely determined by the nature and position of its substituents. tandfonline.com

Table 1: Examples of Pharmacological Activities of Thiazole-Containing Compounds

| Therapeutic Area | Example Compound | Mechanism of Action (if known) |

|---|---|---|

| Anticancer | Dasatinib | Tyrosine kinase inhibitor |

| Tiazofurin | IMP dehydrogenase inhibitor | |

| Antiviral | Ritonavir | HIV protease inhibitor |

| Antifungal | Ravuconazole | Ergosterol biosynthesis inhibitor |

| Anti-inflammatory | Meloxicam | COX-2 inhibitor |

| Antidiabetic | Thiazolidinediones | PPARγ agonists |

| Antibacterial | Sulfathiazole | Dihydropteroate synthase inhibitor |

The thiazole moiety is a recurring structural motif in a variety of natural products, often contributing significantly to their biological activity. tandfonline.comresearchgate.net A prominent example is Thiamine (Vitamin B1), where the thiazole ring is crucial for its coenzymatic function in carbohydrate metabolism. nih.goveurekaselect.com

Marine organisms, in particular, are a rich source of thiazole-containing natural products with potent biological activities. tandfonline.comnih.gov These compounds often feature complex structures where the thiazole ring is embedded within larger peptide or polyketide frameworks. The presence of the thiazole ring in these molecules is often essential for their interaction with specific biological targets, highlighting its evolutionary selection as a key pharmacophore. researchgate.net

Influence of Bromine Substituents on Biological Recognition and Activity

The introduction of halogen atoms, particularly bromine, into a molecular structure is a common strategy in medicinal chemistry to modulate the compound's pharmacokinetic and pharmacodynamic properties. ump.edu.plump.edu.pl The bromine atom in 4-(3-Bromo-2-methylpropyl)-1,3-thiazole is expected to significantly influence its biological profile.

Halogen atoms, including bromine, can participate in specific non-covalent interactions known as halogen bonds. nih.gov A halogen bond is formed between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen, nitrogen, or sulfur atom on a biological macromolecule. nih.govbiorxiv.org These interactions can be highly directional and contribute to the affinity and selectivity of a ligand for its target protein. acs.orgnih.gov

The strength of a halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. biorxiv.org Therefore, the bromine atom in this compound has the potential to form moderately strong halogen bonds with amino acid residues in a protein's binding pocket, thereby enhancing binding affinity.

Lipophilicity, the affinity of a molecule for a lipid environment, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of a bromine atom generally increases the lipophilicity of a molecule. mdpi.comacs.org This increased lipophilicity can enhance the ability of a compound to cross biological membranes, such as the cell membrane, which can be advantageous for reaching intracellular targets. acs.orgnih.gov

However, an excessive increase in lipophilicity can also lead to poor aqueous solubility and increased metabolic clearance. nih.gov Therefore, the presence of the bromine atom in this compound represents a trade-off between improved membrane permeability and potential liabilities associated with high lipophilicity.

Table 2: Physicochemical Properties Influenced by Bromination

| Property | General Effect of Bromination | Rationale |

|---|---|---|

| Lipophilicity (logP) | Increase | Bromine is a large, polarizable atom that increases the nonpolar surface area of the molecule. |

| Membrane Permeability | Increase | Higher lipophilicity generally correlates with better passive diffusion across lipid bilayers. |

| Aqueous Solubility | Decrease | Increased lipophilicity leads to less favorable interactions with water molecules. |

| Binding Affinity | Can Increase | Potential for halogen bonding and increased van der Waals interactions. |

| Metabolic Stability | Can Increase or Decrease | Bromine can block sites of metabolism or introduce new metabolic liabilities. |

As mentioned, the bromine atom can act as a halogen bond donor. In the context of a protein-ligand complex, the bromine atom of this compound could interact with various electron-rich functional groups present in amino acid side chains or the polypeptide backbone. figshare.com Common halogen bond acceptors in proteins include the carbonyl oxygen of the backbone, the oxygen atoms in the side chains of aspartate and glutamate, the nitrogen atoms in the side chains of histidine, and the sulfur atom in methionine. biorxiv.org

Investigation of Molecular Mechanisms of Action (Hypothetical Pathways)

While direct studies on this compound are limited, the extensive research on related thiazole derivatives allows for the formulation of hypothetical mechanisms through which it might exert biological effects. These potential pathways are often centered on interactions with key biomacromolecules.

Enzyme Inhibition and Modulation Studies

A primary mechanism by which thiazole derivatives exhibit biological activity is through the inhibition or modulation of enzymes. The thiazole nucleus can act as a bioisosteric replacement for other aromatic rings, fitting into the active sites of enzymes and disrupting their catalytic function. nih.gov

Studies have shown that various thiazole derivatives are potent inhibitors of several enzyme classes:

Cholinesterases: Certain 2-amino-thiazole derivatives have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. For instance, 2-amino-4-(4-bromophenyl)thiazole (B182969) was found to be a potent inhibitor of both AChE and BChE. nih.gov

Carbonic Anhydrases: The same study identified brominated thiazole compounds as effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.gov

Protein Kinases: The thiazole scaffold is present in several kinase inhibitors. mdpi.com For example, dasatinib, an approved anticancer drug, features a thiazole ring and targets multiple tyrosine kinases. mdpi.com Other research has identified thiazole derivatives as inhibitors of VEGFR-2, PI3K/mTOR, and BRAFV600E, all of which are crucial enzymes in cancer cell signaling pathways. mdpi.comnih.govmdpi.comnih.gov

Aromatase: Some novel thiazole derivatives have been evaluated as potential aromatase inhibitors for breast cancer therapy, showing promising activity. tandfonline.com

The bromine atom in compounds like this compound could enhance enzyme inhibition by forming halogen bonds or increasing the compound's affinity for hydrophobic pockets within the enzyme's active site.

Table 1: Examples of Enzyme Inhibition by Biologically Active Thiazole Derivatives

| Thiazole Compound | Target Enzyme(s) | Observed Activity | Reference |

|---|---|---|---|

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Carbonic Anhydrase II (hCA II) | Potent inhibition with Ki values of 0.129 µM (AChE), 0.083 µM (BChE), and 0.124 µM (hCA II). | nih.gov |

| 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole | BRAFV600E | Potent inhibitory effect with an IC50 value of 0.05 µM. | nih.gov |

| A 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one derivative (Compound 4c) | VEGFR-2 | Significant inhibition with an IC50 of 0.15 µM. | mdpi.com |

| A novel thiazole derivative (Compound 3b) | PI3Kα / mTOR | Dual inhibition with IC50 values of 0.086 µM (PI3Kα) and 0.221 µM (mTOR). | nih.gov |

Receptor Binding and Allosteric Modulation

Thiazole-containing molecules can act as ligands for various biological receptors, either activating or blocking them. The thiazole ring can participate in crucial binding interactions such as hydrogen bonding and π-π stacking within the receptor's binding pocket.

For example, synthetic retinoids containing a 2,4-disubstituted thiazole core have been shown to bind effectively to the retinoic acid receptors (RARs), with the thiazole nitrogen forming a favorable hydrogen bond with a serine residue in the receptor's binding pocket. worktribe.com Similarly, other thiazole derivatives have been developed as antagonists for adenosine (B11128) receptors. The design of these molecules often relies on the thiazole ring to correctly orient other functional groups for optimal receptor interaction. acs.org The specific side chain, such as the 3-bromo-2-methylpropyl group, would play a critical role in determining receptor specificity and the nature of the interaction (agonist vs. antagonist).

Interaction with Nucleic Acids (DNA/RNA)

The planar, aromatic nature of the thiazole ring suggests a potential for interaction with nucleic acids. While not as extensively studied as other mechanisms, some thiazole-containing compounds are known to bind to DNA. The mode of interaction can vary, but intercalation is a common mechanism for planar aromatic systems. nih.gov

Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. This can lead to structural distortions, interfering with DNA replication and transcription and ultimately inducing cellular apoptosis. ijper.org Some thiazole hybrids have been shown to possess DNA cleavage activity, which can be enhanced upon photo-irradiation. nih.gov Furthermore, studies using absorption spectroscopy have suggested that certain antimicrobial thiazole derivatives may target bacterial DNA gyrase B by binding to DNA. nih.gov The presence and nature of substituents on the thiazole ring, including the bromoalkyl group, would influence the binding affinity and specificity for particular DNA or RNA sequences.

Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds. ijper.org For thiazole-bromine hybrids, SAR studies focus on how changes in the position of substituents, the stereochemistry, and the core pharmacophoric elements affect the molecule's function.

Positional Isomerism and Stereochemical Effects on Biological Activity

The arrangement of substituents on the thiazole ring is a critical determinant of biological activity. The thiazole ring has three non-equivalent positions for substitution (C2, C4, and C5), and the placement of functional groups at these positions can drastically alter the molecule's interaction with its biological target.

Positional Isomerism: Studies on various thiazole series have highlighted the importance of substituent placement. For example, in a series of antimicrobial thiazole derivatives, moving a 4-hydroxyphenyl moiety from the 4-position to the 2-position of the thiazole ring resulted in a significant difference in activity. Similarly, the antitrypanosomal activity of nitrophenyl-substituted thiazoles was found to be dependent on whether the nitro group was in the 3- or 4-position of the phenyl ring. mdpi.com

Halogen Substitution: The presence and position of halogen atoms, such as bromine, are frequently key to a compound's activity. In some series, a bromo-substituted compound shows the best activity, while in others, a chloro-substituent is preferred. nih.gov For instance, one SAR study noted that an electron-withdrawing group like bromine at the para-position of a phenyl ring attached to the thiazole was essential for antimicrobial activity. nih.gov Another study found that a bromide substitution on a thiazole derivative resulted in moderate cytotoxic activity against cancer cell lines. mdpi.com The position of the bromine itself is also critical, as different brominated thiazole isomers (e.g., 2-bromo-, 4-bromo-, or 5-bromothiazole) serve as precursors to distinct families of biologically active compounds. acs.orgacs.org

Pharmacophore Identification and Design Principles

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The thiazole ring is considered an excellent pharmacophore nucleus due to its presence in over 18 FDA-approved drugs and numerous other bioactive molecules. nih.gov

Key design principles for thiazole-based compounds include:

The Thiazole Core: The ring itself often acts as a central scaffold, orienting other functional groups in a precise three-dimensional arrangement. Its nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the aromatic ring can engage in hydrophobic or π-stacking interactions. worktribe.commdpi.com

Molecular Hybridization: A common design strategy involves creating hybrid molecules that combine the thiazole pharmacophore with other known bioactive scaffolds (like pyrazoline, quinoline, or acetamide) to create compounds with enhanced or synergistic activities. nih.govnih.govmdpi.com

Table 2: Summary of Key Structure-Activity Relationship (SAR) Findings for Thiazole Derivatives

| Structural Feature | Effect on Biological Activity | Example Class / Finding | Reference |

|---|---|---|---|

| Halogen Substitution (e.g., Br, Cl) | Often enhances activity, but effect is position- and context-dependent. Can increase lipophilicity and binding affinity. | A p-bromo substituent on a phenyl ring was found to be essential for antimicrobial activity in one series. | nih.gov |

| Positional Isomerism | Altering substituent positions on the thiazole ring (C2, C4, C5) significantly impacts biological potency. | Activity of nitrophenyl derivatives against trypanosomes depends on the position of the nitro group (3-nitro more active than 4-nitro). | mdpi.com |

| Hydrophobic Groups | Bulky, nonpolar groups can improve binding by occupying hydrophobic pockets in the target protein. | A bulky hydrophobic region was important for interaction with the retinoic acid receptor (RAR) binding pockets. | worktribe.com |

| Hydrogen Bonding Groups | Groups like amides or hydroxyls, and the thiazole nitrogen itself, can form crucial H-bonds with target residues. | The thiazole nitrogen forms a key hydrogen bond with Ser232 of the RARα receptor. | worktribe.com |

| Electron-donating/-withdrawing Groups | The electronic nature of substituents influences the reactivity and binding properties of the thiazole ring. | Presence of electron-withdrawing (NO2) and electron-donating (OCH3) groups was found to be beneficial for anticancer activity in a series of thiazoles. | mdpi.com |

In Vitro and In Silico Screening Methodologies for Biological Activity

Information regarding the application of in vitro and in silico screening methodologies specifically to This compound is not available in published research.

Potential Research Applications and Future Directions

Role as a Key Intermediate in Advanced Organic Synthesis

In the realm of advanced organic synthesis, 4-(3-bromo-2-methylpropyl)-1,3-thiazole is poised to serve as a versatile precursor for a variety of complex molecules. The presence of the bromine atom on the alkyl side chain allows for facile nucleophilic substitution reactions. This enables the introduction of a wide range of functional groups, including amines, azides, thiols, and cyanides, thereby paving the way for the synthesis of novel thiazole (B1198619) derivatives.

Furthermore, the bromoalkyl moiety can participate in various carbon-carbon bond-forming reactions, such as Grignard reactions or transition metal-catalyzed cross-coupling reactions. nih.gov This reactivity is crucial for elaborating the side chain and constructing intricate molecular frameworks. The thiazole ring itself can also be functionalized at various positions, offering additional avenues for molecular diversification. The combination of these reactive sites makes this compound a powerful tool for synthetic chemists aiming to build complex natural products or novel bioactive molecules.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Catalyst | Potential Product |

|---|---|---|

| Nucleophilic Substitution | Sodium Azide (B81097) (NaN3) | 4-(3-Azido-2-methylpropyl)-1,3-thiazole |

| Nucleophilic Substitution | Sodium Cyanide (NaCN) | 4-(1,3-Thiazol-4-yl)-2-methylbutanenitrile |

| Grignard Reagent Formation | Magnesium (Mg) | (2-Methyl-3-(1,3-thiazol-4-yl)propyl)magnesium bromide |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 4-(2-Methyl-3-arylpropyl)-1,3-thiazole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 4-(4-Methyl-5-alkynylpent-1-en-2-yl)-1,3-thiazole (hypothetical) |

Development of New Chemical Probes for Biological Systems

Chemical probes are indispensable tools for elucidating complex biological processes. The structure of this compound makes it an attractive scaffold for the design and synthesis of novel chemical probes. The thiazole core can serve as a recognition element for specific biological targets, as it is known to interact with a variety of proteins and enzymes. frontiersin.org

The bromoalkyl side chain provides a convenient attachment point for reporter molecules, such as fluorophores or biotin (B1667282) tags, which are essential for visualizing and isolating the biological targets of the probe. Alternatively, the reactive bromine can be utilized to form a covalent bond with the target protein, enabling activity-based protein profiling and target identification. The lipophilicity of the 2-methylpropyl group can also be tuned to optimize the probe's cell permeability and subcellular localization.

Contribution to Lead Compound Discovery and Optimization in Medicinal Chemistry

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govfrontiersin.org Therefore, this compound represents a promising starting point for the discovery of new lead compounds.

The 4-alkylthiazole motif is a common feature in many bioactive molecules, and the specific nature of the side chain can significantly influence biological activity. nih.gov Structure-activity relationship (SAR) studies of analogous compounds have shown that modifications to the alkyl substituent can modulate potency and selectivity. nih.gov The bromo functionality of the title compound allows for the systematic modification of the side chain, enabling medicinal chemists to explore the chemical space around this scaffold and optimize the pharmacological properties of potential drug candidates. This compound could be a key building block for creating libraries of analogs to screen for activity against various therapeutic targets.

Exploration in Material Science for Functional Polymers or Optoelectronic Applications

Thiazole-containing polymers have garnered considerable attention in the field of material science, particularly for their applications in organic electronics and optoelectronics. acs.orgresearchgate.net The electron-deficient nature of the thiazole ring can be harnessed to create materials with desirable electronic properties, such as high electron mobility. Thiazolo[5,4-d]thiazole (TTz) based materials, for instance, have shown promise in solid-state photonic and fluorescence-based optical devices. rsc.org

The incorporation of this compound into a polymer backbone, either as a monomer or as a pendant group, could lead to the development of novel functional materials. The alkyl side chain can enhance the solubility and processability of the resulting polymers, which is a critical factor for device fabrication. mdpi.com Furthermore, the bromine atom could be used for post-polymerization modification, allowing for the fine-tuning of the material's optical and electronic properties. The development of new thiazole-based conjugated polymers is an active area of research for applications in sensors and other electronic devices. nsf.gov

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening

Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis of large libraries of diverse compounds for high-throughput screening. nih.gov The structure of this compound makes it an ideal building block for the construction of such libraries.

The reactive bromoalkyl group can be readily displaced by a variety of nucleophiles in a parallel synthesis format, allowing for the generation of a multitude of derivatives with diverse side chains. This, combined with the potential for further functionalization of the thiazole ring, provides a powerful strategy for creating a vast chemical library from a single, versatile scaffold. The resulting library of thiazole-containing compounds could then be screened against a wide range of biological targets to identify new hits for drug discovery programs. High-throughput combinatorial approaches have been successfully implemented for the synthesis of other heterocyclic libraries, demonstrating the feasibility of this strategy. chemrxiv.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.